molecular formula C11H6Br2O3 B8607396 7-bromo-4-(bromoacetyl)-2H-chromen-2-one

7-bromo-4-(bromoacetyl)-2H-chromen-2-one

Cat. No.: B8607396
M. Wt: 345.97 g/mol
InChI Key: BZWUTVKBHZHKRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-4-(bromoacetyl)-2H-chromen-2-one is a brominated coumarin derivative that serves as a versatile and highly reactive synthetic intermediate in medicinal chemistry and drug discovery. As part of the 3-(bromoacetyl)coumarin family, this compound is a prized building block for constructing diverse polyfunctionalized heterocyclic systems due to its multiple electrophilic sites, which are susceptible to nucleophilic attack . Researchers utilize this scaffold to efficiently synthesize a wide range of five and six-membered heterocycles—including thiophenes, thiazoles, pyrazoles, pyrans, and pyridines—through reactions with various nucleophiles such as amines, thiols, and active methylene compounds . The 4-methyl group on the coumarin core can be brominated in situ to generate the 4-(bromoacetyl) functionality, a transformation known for similar scaffolds . The incorporation of the 7-bromo substituent on the benzopyrone ring can fine-tune the compound's electronic properties and enhance its biological activity, as brominated coumarins are known to exhibit improved pharmacological profiles . This compound is primarily investigated for the development of novel anticancer agents. Heterocyclic derivatives incorporating the coumarin nucleus have demonstrated significant in vitro cytotoxicity against a panel of human cancer cell lines, including gastric (NUGC), colon (DLD1), liver (HA22T, HEPG2), and breast (MCF) cancers . The mechanism of action for such derivatives often involves kinase inhibition or interference with cell cycle progression . Furthermore, this compound and its analogs are explored as key precursors in the synthesis of chemosensors and fluorescent probes

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H6Br2O3

Molecular Weight

345.97 g/mol

IUPAC Name

7-bromo-4-(2-bromoacetyl)chromen-2-one

InChI

InChI=1S/C11H6Br2O3/c12-5-9(14)8-4-11(15)16-10-3-6(13)1-2-7(8)10/h1-4H,5H2

InChI Key

BZWUTVKBHZHKRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)OC(=O)C=C2C(=O)CBr

Origin of Product

United States

Elucidating Chemical Reactivity and Diversification Pathways of 7 Bromo 4 Bromoacetyl 2h Chromen 2 One

Reactivity of the Alpha-Bromo Ketone Moiety in Transformations

The chemical behavior of 7-bromo-4-(bromoacetyl)-2H-chromen-2-one is largely dictated by the alpha-bromo ketone group attached to the C4 position of the coumarin (B35378) core. This functional group is a potent electrophile, featuring two reactive sites: the carbonyl carbon and, more significantly, the alpha-carbon bearing the bromine atom. The bromine atom is an excellent leaving group, making the adjacent carbon highly susceptible to attack by nucleophiles. This inherent reactivity allows the compound to serve as a versatile building block for the synthesis of a wide array of more complex heterocyclic systems. semanticscholar.orgrsc.org The transformations primarily involve nucleophilic substitution reactions to modify the side chain or cyclocondensation reactions that lead to the formation of new fused or appended heterocyclic rings. rsc.org

Nucleophilic Substitution Reactions for Side-Chain Derivatization

The high reactivity of the bromoacetyl moiety in this compound makes it an ideal substrate for nucleophilic substitution reactions. In these reactions, a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion and forming a new carbon-nucleophile bond. This pathway is a straightforward method for introducing diverse functionalities onto the acetyl side chain.

A wide range of nucleophiles can be employed for this purpose. For instance, reaction with potassium cyanide leads to the displacement of bromine to form a cyanoketone (B1222219) derivative, 3-oxo-3-(2-oxo-2H-chromen-3-yl)propanenitrile. mdpi.com Similarly, various nitrogen-based nucleophiles, such as substituted arylamines, readily react to yield the corresponding amino ketone derivatives. rsc.org The reaction of 3-(bromoacetyl)coumarin (B1271225) derivatives with amines like di(2-picolyl)amine or heterocycles such as benzimidazole (B57391) results in the formation of N-substituted glycyl-2H-chromen-2-one products. semanticscholar.org These substitution reactions are fundamental in extending the molecular framework and introducing new physicochemical properties to the coumarin scaffold.

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile Reagent Example Product Type Reference
Cyanide Potassium Cyanide (KCN) Cyanoketone mdpi.com
Arylamine Substituted Anilines α-Anilino Ketone rsc.org
Heterocyclic Amine 2-Aminothiazole, 2-Aminobenzothiazole α-(Heteroarylamino) Ketone nih.gov
Secondary Amine Di(2-picolyl)amine α-(Dialkylamino) Ketone semanticscholar.org
Imidazole Benzimidazole α-(Imidazolyl) Ketone semanticscholar.org

Cyclocondensation Reactions for Novel Heterocyclic Annulation

Cyclocondensation reactions utilize the bifunctional nature of the alpha-bromo ketone moiety to construct new heterocyclic rings. These reactions typically involve a binucleophilic reagent that reacts with both the electrophilic carbonyl carbon and the alpha-carbon of the bromoacetyl group, leading to ring closure. This strategy is a powerful tool for synthesizing complex molecules with diverse biological activities by annulating new heterocyclic systems onto the coumarin framework. rsc.orgnih.gov

The Hantzsch thiazole (B1198619) synthesis is a classic and widely applied method for constructing a thiazole ring from an α-haloketone and a thioamide-containing compound. rsc.orgresearchgate.net this compound is an excellent substrate for this reaction. When reacted with various thioureas, thioamides, or thiosemicarbazides, it undergoes cyclocondensation to yield 4-(thiazolyl)-2H-chromen-2-one derivatives. researchgate.netniscpr.res.in

For example, the reaction with thiourea (B124793) typically proceeds in refluxing ethanol (B145695) to produce 3-(2-aminothiazol-4-yl)-6-bromo-2H-chromen-2-one, a close analog of the target compound's product. academicjournals.org Similarly, substituted thioureas, thioacetamide, and thiosemicarbazones can be used to generate a library of thiazolyl-coumarin derivatives with various substituents on the thiazole ring. rsc.orgnih.gov This one-pot reaction is efficient and allows for significant molecular diversification. nih.govsemanticscholar.org

Table 2: Synthesis of Thiazole Derivatives via Hantzsch Reaction

Thioamide Reagent Conditions Product Reference
Thiourea Refluxing Ethanol 2-Amino-4-(coumarinyl)thiazole researchgate.netacademicjournals.org
Thioacetamide Refluxing Methanol 2-Methyl-4-(coumarinyl)thiazole rsc.org
Thiosemicarbazide Acetic Acid 2-Hydrazinyl-4-(coumarinyl)thiazole nih.gov
Guanyl thiourea Ethanol/DMF 2-(Diaminomethylideneamino)-4-(coumarinyl)thiazole niscpr.res.in

The bromoacetyl coumarin scaffold can be utilized to construct five-membered heterocyclic rings like pyrazoles and imidazoles. The synthesis of pyrazole (B372694) derivatives can be achieved through a one-pot, multi-component reaction involving the bromoacetyl coumarin, a 1,3-dicarbonyl compound such as acetylacetone, and hydrazine (B178648) hydrate (B1144303). semanticscholar.orgrsc.org Alternatively, direct reaction with hydrazine hydrate or phenylhydrazine (B124118) can lead to the formation of pyrazole rings. mdpi.com

Imidazole-containing systems are also accessible. The reaction of 3-(bromoacetyl)coumarins with amino-heterocycles like 2-aminopyridine (B139424) or 3-aminopyrazole (B16455) leads to the formation of fused heterocyclic systems such as imidazo[1,2-a]pyridines and imidazo[1,2-b]pyrazoles, respectively. rsc.org These reactions involve an initial nucleophilic substitution by the exocyclic amino group, followed by an intramolecular cyclization.

Six-membered heterocyclic rings, including pyrans and pyridines, can also be synthesized from this compound. The formation of pyran rings often proceeds through a multicomponent reaction. For example, reacting the cyanoketone derivative (formed from nucleophilic substitution with KCN) with various aldehydes in the presence of a base like triethylamine (B128534) yields highly substituted pyran derivatives. mdpi.com

By modifying the reaction conditions, pyridine (B92270) rings can be formed instead. A variation of the Hantzsch pyridine synthesis can be applied. wikipedia.org When the multicomponent reaction described for pyran synthesis is carried out using ammonium (B1175870) acetate (B1210297) as both the catalyst and nitrogen source, it results in the formation of dihydropyridine (B1217469) derivatives, which can be subsequently oxidized to the corresponding pyridine systems. mdpi.comnih.gov

The Gewald thiophene (B33073) synthesis is a powerful multicomponent reaction for the preparation of polysubstituted 2-aminothiophenes. organic-chemistry.orgderpharmachemica.com This reaction is readily applicable to this compound. The reaction involves the condensation of the α-bromo ketone with an active methylene (B1212753) nitrile (such as malononitrile (B47326) or ethyl cyanoacetate) and elemental sulfur in the presence of a base like triethylamine. mdpi.com This one-pot procedure efficiently yields 2-amino-3-cyano (or 3-carbethoxy) thiophene derivatives appended to the coumarin ring. semanticscholar.orgrsc.org The reaction is versatile and allows for the creation of a variety of substituted thiophenyl-coumarins. mdpi.com

Synthesis of Fused Heterocyclic Systems

The inherent reactivity of the α-bromoacetyl group in this compound makes it an excellent precursor for the construction of fused heterocyclic systems. This functionality readily participates in cyclization reactions with various nucleophiles, leading to the formation of new rings appended to the coumarin core.

One common strategy involves the reaction with dinucleophiles. For instance, treatment with thiourea or its derivatives leads to the formation of thiazole rings fused at the 3- and 4-positions of the coumarin nucleus. Similarly, reactions with substituted hydrazines can yield fused pyrazole systems. These reactions typically proceed through an initial nucleophilic substitution at the α-carbon of the bromoacetyl group, followed by an intramolecular condensation to form the heterocyclic ring.

The reaction of 3-(bromoacetyl)coumarin derivatives with various N-substituted thioureas, known as the Hantzsch thiazole synthesis, results in the formation of 2-aminothiazolylcoumarins. nih.gov Furthermore, the cyclocondensation of 3-(bromoacetyl)coumarin with thiosemicarbazones in a one-pot Hantzsch reaction has been shown to produce hydrazinyl thiazolyl coumarin derivatives in high yields. nih.gov The versatility of this synthon is also demonstrated in its reaction with elemental sulfur and either malononitrile or ethyl cyanoacetate, which, through a Gewald's thiophene synthesis, yields thiophene derivatives. mdpi.com

Reactant(s)Resulting Fused SystemReference
N-substituted thioureaThiazolylcoumarin nih.gov
ThiosemicarbazonesHydrazinyl thiazolyl coumarin nih.gov
Elemental sulfur, malononitrile/ethyl cyanoacetateThiophene mdpi.com

Reactions at the 7-Bromo Substituent on the Chromen-2-one Nucleus

The bromine atom at the 7-position of the coumarin ring offers another avenue for structural diversification, primarily through transition metal-catalyzed cross-coupling reactions and other functional group interconversions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The 7-bromo substituent on the coumarin core is an ideal handle for such transformations, allowing for the introduction of a wide variety of aryl and alkyl groups.

The Suzuki-Miyaura coupling is a widely used reaction that couples an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is known for its mild conditions and tolerance of a broad range of functional groups. wikipedia.org By employing the Suzuki reaction, the 7-bromo group of the title compound can be replaced with various aryl or alkyl groups, leading to a diverse library of 7-substituted coumarin derivatives. wikipedia.orglibretexts.org

The Sonogashira coupling provides a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is particularly useful for introducing alkynyl moieties onto the coumarin scaffold at the 7-position. wikipedia.orgorganic-chemistry.org The resulting arylalkynes are valuable intermediates for further synthetic transformations. libretexts.org

Coupling ReactionCoupling PartnerResulting C-C BondCatalyst System
Suzuki-MiyauraOrganoboron (e.g., boronic acid)C(sp²) - C(sp²) or C(sp²) - C(sp³)Palladium complex and a base
SonogashiraTerminal AlkyneC(sp²) - C(sp)Palladium catalyst and Copper(I) co-catalyst

Beyond cross-coupling reactions, the aromatic bromine at the 7-position can undergo various other functional group interconversions. These transformations further expand the synthetic utility of the parent molecule. For instance, nucleophilic aromatic substitution reactions can be employed to replace the bromine with other functional groups such as amines, alkoxides, or thiolates, although this often requires harsh reaction conditions or activation of the aromatic ring.

More commonly, the bromine can be converted into other useful functionalities through organometallic intermediates. For example, lithium-halogen exchange followed by quenching with an electrophile can introduce a variety of substituents. Additionally, the bromine can be transformed into a cyano group via cyanation reactions, or into an amino group through reactions like the Buchwald-Hartwig amination. These interconversions allow for the introduction of a diverse array of functional groups that can be further manipulated to create complex molecular structures. organic-chemistry.orgvanderbilt.eduorganic-chemistry.org

Multicomponent Reaction (MCR) Strategies Employing this compound as a Versatile Synthon

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains all or most of the atoms of the starting materials, are highly valued for their efficiency and atom economy. nih.gov The dual reactivity of this compound makes it an excellent candidate for the design of novel MCRs.

The α-bromoacetyl moiety can readily react with a variety of nucleophiles, initiating a cascade of reactions that can incorporate multiple components. For example, a three-component reaction involving 3-(bromoacetyl)coumarin derivatives, phenylisothiocyanates, and cyanamide (B42294) in the presence of sodium methoxide (B1231860) has been reported to yield annulated 3-(4-amino-2-(phenylamino)thiazole-5-carbonyl)-2H-chromen-2-one derivatives. nih.gov

In another example of MCRs, a multi-component electro-organic synthesis has been utilized to prepare 2-amino-4H-chromenes. researchgate.net Such strategies allow for the rapid construction of complex and diverse molecular scaffolds from simple starting materials in a single step, highlighting the power of MCRs in modern organic synthesis. nih.gov

MCR ComponentsResulting Product TypeReference
3-(bromoacetyl)coumarin, phenylisothiocyanates, cyanamideAnnulated thiazole-substituted coumarins nih.gov
Aldehyde, malononitrile, resorcinol (B1680541)2-amino-4H-chromene researchgate.net

Molecular Hybridization and Conjugation Strategies

Molecular hybridization is a strategy in drug design that involves combining two or more pharmacophores into a single molecule. This approach can lead to compounds with improved affinity and efficacy, or with a dual mode of action. The distinct reactive sites of this compound make it an ideal scaffold for creating such hybrid molecules.

The α-bromoacetyl group can be used to link the coumarin core to another bioactive molecule containing a nucleophilic group, such as an amine, thiol, or hydroxyl group. For instance, the reaction with a heterocyclic amine can lead to a coumarin-heterocycle hybrid. nih.gov Simultaneously, the 7-bromo position can be modified, for example, through a Suzuki or Sonogashira coupling, to introduce another pharmacophore. This sequential or orthogonal functionalization allows for the controlled synthesis of complex molecular hybrids.

For example, hybrid molecules that combine coumarins with other bioactive moieties like pyran, pyridine, thiazole, and pyrazole have been reported to exhibit significant anticancer activities. mdpi.com The synthesis of bis-coumarin–iminothiazole hybrids has also been achieved, demonstrating the utility of this compound in creating dimeric structures. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles for Bromoacetyl Coumarins

Influence of Halogen Substituents on Electronic and Steric Properties (e.g., Bromine at C-7, C-6, C-3)

The position of a halogen substituent, such as bromine, on the coumarin (B35378) ring system profoundly impacts the molecule's electronic distribution and steric profile, which in turn dictates its interaction with biological targets. The electron-withdrawing nature of bromine can modulate the reactivity of the coumarin core and its appendages, while its size can influence binding affinity and selectivity through steric hindrance or favorable van der Waals interactions.

Property3-bromo-2H-chromen-2-one6-bromo-2H-chromen-2-one
Molecular Weight225.04 g/mol nih.gov225.04 g/mol nih.gov
XLogP32.8 nih.gov2.1 nih.gov
Hydrogen Bond Donor Count0 nih.gov0 nih.gov
Hydrogen Bond Acceptor Count2 nih.gov2 nih.gov

Positional Effects of the Bromoacetyl Group (e.g., C-3 vs. C-4) on Reactivity and Molecular Recognition

The bromoacetyl group is a key pharmacophore in many biologically active coumarins, primarily due to its electrophilic nature, which allows it to form covalent bonds with nucleophilic residues in biological targets. The position of this reactive group on the coumarin scaffold is a critical determinant of its chemical reactivity and its ability to be recognized by and interact with specific molecular targets.

The vast majority of research has focused on 3-(bromoacetyl)coumarins, where the bromoacetyl group is attached to the C-3 position of the pyrone ring. Current time information in Pasuruan, ID.nih.govnih.govnih.gov In this position, the bromoacetyl moiety is conjugated with the lactone carbonyl, which influences its electrophilicity. The carbon of the methylene (B1212753) group in the bromoacetyl moiety is a primary site for nucleophilic attack. Current time information in Pasuruan, ID.nih.gov The reactivity of 3-(bromoacetyl)coumarin (B1271225) with various nucleophiles, including amines, thiols, and carbanions, has been extensively studied, leading to the synthesis of a wide array of heterocyclic compounds. Current time information in Pasuruan, ID.nih.gov

In contrast, there is a significant lack of available literature on 4-(bromoacetyl)-2H-chromen-2-one, making a direct comparison of its reactivity with the 3-substituted isomer challenging. However, some general principles of chemical reactivity can be applied to infer potential differences. The electronic environment at the C-4 position is different from that at the C-3 position. The C-4 position is part of an α,β-unsaturated system within the pyrone ring, and a bromoacetyl group at this position would be influenced by the delocalized π-electron system. This could potentially alter the electrophilicity of the bromoacetyl group compared to when it is at the C-3 position.

Molecular recognition is also highly dependent on the position of the bromoacetyl group. The spatial orientation of this group determines how it can interact with the binding site of a biological target. A bromoacetyl group at C-3 will project from the coumarin scaffold in a different direction than a group at C-4. This difference in orientation can have a profound impact on the ability of the molecule to form specific interactions, such as hydrogen bonds or van der Waals contacts, with amino acid residues in an enzyme's active site. For a biological target to recognize and bind a bromoacetyl coumarin, the shape and electronic properties of the molecule must be complementary to the binding pocket. Therefore, changing the position of the bromoacetyl group from C-3 to C-4 would likely lead to a significant change in the spectrum of biological targets with which the molecule can interact.

Modulation of Molecular Recognition and Biological Target Interactions through Derivatization of the Bromoacetyl Moiety

The bromoacetyl group serves as a versatile handle for the chemical modification of coumarins, allowing for the introduction of a wide variety of substituents that can modulate molecular recognition and biological target interactions. By reacting the electrophilic bromoacetyl moiety with different nucleophiles, it is possible to generate a library of derivatives with diverse physicochemical properties and biological activities. Current time information in Pasuruan, ID.nih.gov

The derivatization of the bromoacetyl group can alter several key properties of the parent molecule, including its size, shape, polarity, and hydrogen bonding capacity. For example, reaction with primary or secondary amines can introduce basic nitrogen atoms, which can be protonated at physiological pH, leading to positively charged molecules that may interact favorably with negatively charged residues in a binding pocket. Current time information in Pasuruan, ID.nih.gov Similarly, reaction with thiols can introduce sulfur-containing moieties, which can participate in different types of interactions.

The following table provides examples of heterocyclic systems synthesized through the derivatization of the bromoacetyl group of 3-(bromoacetyl)coumarin.

ReactantResulting Heterocyclic SystemReference
Thiourea (B124793)Thiazole (B1198619) Current time information in Pasuruan, ID.nih.gov
ThioacetamideThiazole Current time information in Pasuruan, ID.
Hydrazine (B178648) hydrate (B1144303)Pyrazole (B372694) mdpi.com
o-PhenylenediamineQuinoxaline nih.gov
2-AminobenzothiazoleImidazobenzothiazole Current time information in Pasuruan, ID.

These modifications can lead to a significant change in the biological activity of the coumarin derivative. For instance, the introduction of a thiazole ring through the reaction of 3-(bromoacetyl)coumarin with thiourea has been shown to result in compounds with potent anticancer activity. mdpi.com The specific nature of the substituent introduced will determine how the molecule interacts with its biological target. A larger, more complex substituent may be able to form more extensive interactions with a binding site, leading to higher affinity. Conversely, a smaller substituent may be required to fit into a constrained binding pocket.

Design Principles for Modifying Selectivity and Affinity in Related Systems

The rational design of bromoacetyl coumarins with improved selectivity and affinity for their biological targets is a key objective in medicinal chemistry. Several design principles can be applied to achieve this goal, focusing on optimizing the interactions between the coumarin derivative and its target while minimizing off-target effects.

One important principle is to exploit the differences in the binding sites of related biological targets. For example, if the goal is to design a selective inhibitor for a specific enzyme, it is crucial to understand the structural and chemical differences between the active site of the target enzyme and those of other, related enzymes. By designing the coumarin derivative to form specific interactions with unique features of the target's binding site, it is possible to achieve high selectivity. This can involve tailoring the size, shape, and electronic properties of the substituents on the coumarin ring and the derivatized bromoacetyl moiety.

Another key principle is the modulation of the reactivity of the bromoacetyl group. While the covalent bonding capability of this group is often essential for its biological activity, its reactivity needs to be carefully tuned to avoid indiscriminate reactions with non-target molecules. The electronic nature of the substituents on the coumarin ring can influence the electrophilicity of the bromoacetyl group. Electron-withdrawing groups can increase its reactivity, while electron-donating groups can decrease it. By fine-tuning this reactivity, it is possible to design compounds that are sufficiently reactive to bind to their intended target but not so reactive that they cause widespread toxicity.

The use of molecular modeling and computational chemistry is also a powerful tool in the design of selective and high-affinity bromoacetyl coumarins. These methods can be used to predict how different derivatives will bind to a target and to identify modifications that are likely to improve affinity and selectivity. Docking studies, for example, can provide insights into the binding mode of a compound and highlight key interactions that can be optimized. nih.gov

By applying these design principles, it is possible to systematically optimize the structure of bromoacetyl coumarins to develop new therapeutic agents with improved efficacy and safety profiles.

Computational Chemistry and Theoretical Investigations of 7 Bromo 4 Bromoacetyl 2h Chromen 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into molecular behavior at the electronic level. These methods are used to determine the distribution of electrons and energy levels within a molecule, which in turn dictates its physical and chemical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov By approximating the electron density, DFT can accurately predict a wide range of molecular properties. For 7-bromo-4-(bromoacetyl)-2H-chromen-2-one, DFT calculations would typically be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. This provides precise bond lengths, bond angles, and dihedral angles.

Calculate Thermodynamic Properties: Predict thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy, which are crucial for understanding the stability of the molecule and the feasibility of chemical reactions.

Map Reaction Pathways: Investigate the mechanisms of chemical reactions involving the bromoacetyl group, a known reactive site. By calculating the energies of reactants, transition states, and products, DFT can elucidate the most likely pathway for reactions such as nucleophilic substitution. mdpi.comnih.gov

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. In this compound, the HOMO is likely distributed over the electron-rich coumarin (B35378) ring system.

LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. The LUMO is expected to be localized around the electrophilic carbonyl carbons of the acetyl and lactone groups.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. A large gap implies higher kinetic stability and lower chemical reactivity.

ParameterDescriptionImplication for this compound
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the molecule's ability to donate electrons. A higher energy value corresponds to a better electron donor.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the molecule's ability to accept electrons. A lower energy value corresponds to a better electron acceptor.
Energy Gap (ΔE) ΔE = ELUMO - EHOMOA smaller gap signifies higher reactivity and lower kinetic stability, making the molecule more susceptible to chemical reactions.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and predict its reactivity. researchgate.netmdpi.com It maps the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different charge regions.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms. For this compound, red areas would be expected around the carbonyl oxygen atoms.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. Blue regions would likely be found around the hydrogen atoms and the carbonyl carbons.

Green Regions: Represent areas of neutral or near-zero potential.

The MEP surface provides a clear, intuitive map for predicting how the molecule will interact with other reagents, ions, or biological receptors. researchgate.net

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods, particularly DFT, can simulate various types of spectra for a molecule. These theoretical predictions are invaluable for interpreting experimental data and confirming the molecular structure. For this compound, calculations could predict:

Infrared (IR) Frequencies: Theoretical vibrational frequencies can be calculated and compared to experimental IR spectra to assign specific peaks to the corresponding molecular vibrations, such as the C=O stretches of the lactone and ketone groups.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. By correlating these predicted values with experimental data, chemists can confirm the precise structure and assignment of each atom in the molecule.

Conformational Analysis and Intramolecular Interactions (e.g., Hydrogen Bonding, NBO Analysis)

The biological activity and reactivity of a molecule are heavily dependent on its three-dimensional shape or conformation.

Conformational Analysis: This process involves systematically rotating the flexible parts of a molecule, such as the bromoacetyl side chain, to identify the most stable, low-energy conformer. nih.gov This is crucial for understanding how the molecule might fit into an enzyme's active site.

Molecular Modeling and Docking Studies for Hypothetical Binding Interactions (e.g., with enzymes like PGHS-1 as a theoretical exercise)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.com This method is widely used in drug discovery to screen for potential drug candidates.

As a theoretical exercise, this compound could be docked into the active site of an enzyme like Prostaglandin H2 Synthase-1 (PGHS-1), also known as Cyclooxygenase-1 (COX-1). This enzyme is a key target for nonsteroidal anti-inflammatory drugs (NSAIDs).

Procedure: The 3D structure of PGHS-1 would be obtained from a protein database. The optimized, low-energy conformation of the coumarin derivative would then be placed into the enzyme's active site using docking software. The program would explore various binding poses and score them based on binding affinity (e.g., in kcal/mol).

Predicted Interactions: The results would reveal the most likely binding mode and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, or halogen bonds between the ligand and the amino acid residues of the enzyme. The reactive bromoacetyl group might be positioned to form a covalent bond with a nearby nucleophilic residue, suggesting potential for irreversible inhibition.

Such a study, though hypothetical, would provide valuable preliminary data on the molecule's potential as an anti-inflammatory agent, guiding future experimental validation. nih.gov

Applications in Advanced Organic Synthesis and Chemical Biology Research Methodologies

Role as a Key Building Block for the Synthesis of Complex Heterocyclic Scaffolds

The 4-(bromoacetyl) group in 7-bromo-4-(bromoacetyl)-2H-chromen-2-one serves as a potent electrophile, readily reacting with a variety of nucleophiles to initiate the formation of diverse heterocyclic rings. This reactivity is the cornerstone of its application as a building block in organic synthesis. While direct synthetic examples for the 7-bromo derivative are not extensively documented in publicly available literature, the well-established reactivity of analogous 3-(bromoacetyl)coumarins provides a strong predictive framework for its synthetic potential. rsc.orgmdpi.comnih.govnih.govnih.gov

The reaction of the bromoacetyl moiety with binucleophilic reagents is a common strategy for constructing five- and six-membered heterocyclic rings. For instance, condensation with thioamides or thioureas, following the Hantzsch thiazole (B1198619) synthesis, would yield coumarin-substituted thiazoles. nih.govresearchgate.net Similarly, reactions with hydrazines and β-ketoesters can be employed to construct pyrazole (B372694) and pyridine (B92270) rings, respectively. The versatility of this scaffold is further highlighted by its potential use in multicomponent reactions, allowing for the rapid assembly of complex molecules from simple starting materials. rsc.org

The following table illustrates the potential heterocyclic scaffolds that can be synthesized from this compound based on the known reactivity of similar bromoacetylcoumarins.

Reagent ClassResulting Heterocyclic Scaffold
Thioamides/ThioureasThiazoles
HydrazinesPyrazoles
AmidinesImidazoles
β-Ketoesters and AmmoniaPyridines
o-PhenylenediaminesQuinoxalines

These reactions underscore the compound's role as a versatile precursor for generating libraries of complex heterocyclic compounds with potential applications in medicinal chemistry and materials science. nih.gov

Development of Chemical Probes and Tools for Biological Research

The inherent fluorescence of the coumarin (B35378) core, combined with the reactive bromoacetyl group, makes this compound an attractive scaffold for the design of chemical probes. osu.edunih.gov The bromoacetyl moiety can act as a covalent warhead, enabling the specific and irreversible labeling of target biomolecules, such as proteins. This is particularly useful for activity-based protein profiling (ABPP), where the probe reacts with the active site of an enzyme, allowing for its identification and functional characterization.

The 7-bromo substituent can modulate the photophysical properties of the coumarin fluorophore, potentially leading to probes with improved characteristics such as longer emission wavelengths or enhanced quantum yields. nih.gov Furthermore, the bromine atom provides a handle for further synthetic modification through cross-coupling reactions, allowing for the attachment of additional functionalities like affinity tags or solubilizing groups.

While specific probes based on this compound are not widely reported, the principles of probe design using coumarin scaffolds are well-established. For example, coumarin derivatives have been utilized as fluorescent probes for monitoring enzyme activity, such as that of cytochrome P450. osu.edunih.gov The development of a probe based on the target compound could involve its reaction with a specific nucleophilic residue in a protein of interest, leading to a change in the fluorescence signal upon binding and covalent modification. Such probes would be invaluable for studying protein function in complex biological systems. researchgate.netnih.govmdpi.com

Exploration in Enzyme Mechanism Studies and Inhibitor Design Strategies

The electrophilic nature of the bromoacetyl group makes this compound a candidate for the design of covalent enzyme inhibitors. nih.govmdpi.comresearchgate.netmdpi.com Covalent inhibitors can offer high potency and prolonged duration of action by forming a stable bond with their target enzyme. The coumarin scaffold can serve as a recognition element, directing the molecule to the active site of the enzyme, where the bromoacetyl group can then react with a nucleophilic amino acid residue, such as a cysteine or histidine.

The 7-bromo substitution can influence the binding affinity and selectivity of the inhibitor. The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important for molecular recognition in biological systems. This interaction could contribute to the specific binding of the inhibitor to the target enzyme.

Numerous coumarin derivatives have been investigated as inhibitors of a wide range of enzymes, including carbonic anhydrases, tyrosinases, and various neuronal enzymes. nih.govmdpi.commdpi.comresearchgate.net For instance, a study on coumarin sulfonamides identified a 6-bromo-substituted derivative as a potent inhibitor of human carbonic anhydrase I. mdpi.com This finding suggests that the 7-bromo isomer could also exhibit significant inhibitory activity. By studying the kinetics of inhibition and identifying the site of covalent modification, researchers can gain valuable insights into the mechanism of enzyme action.

Contribution to Chemical Library Generation for High-Throughput Screening Initiatives

The synthetic tractability of this compound makes it an excellent starting point for the generation of chemical libraries for high-throughput screening (HTS). nih.goviu.edunih.govall-chemistry.com HTS is a key technology in modern drug discovery, allowing for the rapid screening of large numbers of compounds for biological activity.

The diverse array of heterocyclic scaffolds that can be synthesized from this building block, as discussed in section 6.1, allows for the creation of a library with significant structural diversity. By employing combinatorial chemistry approaches, where different building blocks are systematically combined, a large number of distinct compounds can be rapidly synthesized. youtube.com For example, by reacting this compound with a variety of thioamides, a library of thiazole-substituted coumarins with different substituents on the thiazole ring can be generated.

The 7-bromo position offers an additional point of diversification. Through reactions such as Suzuki or Sonogashira cross-coupling, a wide range of aryl, heteroaryl, or alkynyl groups can be introduced at this position, further expanding the chemical space of the library. The resulting libraries of coumarin derivatives can then be screened against a multitude of biological targets to identify novel hit compounds for drug discovery and chemical biology research.

Future Research Trajectories and Unexplored Frontiers for 7 Bromo 4 Bromoacetyl 2h Chromen 2 One Derivatives

Development of Novel and Green Catalytic Systems for Sustainable Synthesis

The future synthesis of 7-bromo-4-(bromoacetyl)-2H-chromen-2-one derivatives will increasingly focus on sustainable and environmentally benign methodologies. tandfonline.com Green chemistry principles are guiding the development of novel catalytic systems that minimize waste, reduce energy consumption, and avoid hazardous solvents. kjscollege.com

Key areas for future investigation include:

Brønsted Acidic Ionic Liquids (BAILs): These dual-function catalyst-solvents have shown effectiveness in classic coumarin (B35378) syntheses like the Pechmann condensation. rsc.orgrsc.org Future work could focus on designing task-specific ionic liquids for the synthesis of highly functionalized bromoacetyl coumarins, offering high yields under solvent-free conditions and excellent recyclability. rsc.org

Deep Eutectic Solvents (DES): Comprising a mixture of a hydrogen bond donor and acceptor, DES can act as both a green solvent and a catalyst. nih.gov Research into DES formulations, such as those based on choline (B1196258) chloride, could lead to efficient, one-pot syntheses of coumarin precursors from simple starting materials, eliminating the need for volatile organic compounds. nih.gov

Nanoparticle Catalysis: Magnetic nanoparticles, such as nano MgFe₂O₄, offer a green and efficient catalytic route for Knoevenagel condensation, a key step in forming the coumarin ring. nih.gov Their primary advantages are high surface area and ease of separation from the reaction mixture using an external magnet, allowing for simple catalyst recovery and reuse. Future studies will likely explore a wider range of nanoparticle catalysts for various transformations on the coumarin scaffold.

Microwave and Ultrasound Irradiation: These non-conventional energy sources can significantly accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes. kjscollege.comnih.gov Applying these techniques to the synthesis and subsequent derivatization of this compound could unlock new reaction pathways and improve the efficiency of known transformations. kjscollege.com

Table 1: Comparison of Potential Green Catalytic Systems for Coumarin Derivative Synthesis
Catalytic SystemTypical ReactionKey AdvantagesPotential Future ApplicationReference
Brønsted Acidic Ionic Liquids (BAILs)Pechmann CondensationRecyclable, solvent-free conditions, high efficiency.One-pot synthesis of substituted 4-bromoacetyl coumarins. rsc.orgrsc.org
Deep Eutectic Solvents (DES)Knoevenagel CondensationBiodegradable, low cost, acts as both solvent and catalyst.Sustainable synthesis of coumarin precursors from simple salicylaldehydes. nih.gov
Magnetic Nanoparticles (e.g., MgFe₂O₄)Knoevenagel CondensationEasy magnetic separation, high reusability, good yields.Catalyzing reactions on the this compound scaffold. nih.gov
Ultrasound IrradiationMulti-component ReactionsReduced reaction times, improved yields, mild conditions.Rapid synthesis of complex heterocyclic derivatives from the title compound. kjscollege.comnih.gov

Investigations into Asymmetric Synthesis and Stereoselective Transformations

The development of chiral derivatives from the this compound scaffold is a significant and largely unexplored frontier. The bromoacetyl group is an ideal handle for introducing stereocenters. Future research will likely concentrate on stereoselective transformations, which are crucial for creating compounds with specific biological activities.

Promising research avenues include:

Organocatalysis: Chiral amines, such as those derived from cinchona alkaloids, have been successfully used in the enantioselective synthesis of the coumarin-based drug (S)-warfarin. mdpi.com This approach could be adapted for the asymmetric Michael addition of nucleophiles to the C4-position or for stereoselective reactions involving the bromoacetyl side chain of derivatives.

Transition Metal Catalysis: Chiral transition metal complexes are known to induce a vast number of organic reactions under mild conditions and in a stereoselective manner. mdpi.com The development of specific chiral palladium, rhodium, or nickel catalysts could enable enantioselective functionalization at various positions of the coumarin ring system through C-H activation or cross-coupling reactions. mdpi.com

Enzymatic Resolutions: Biocatalysis offers a green and highly selective method for resolving racemic mixtures or performing asymmetric transformations. Lipases, for example, could be employed for the kinetic resolution of chiral alcohol derivatives synthesized from the bromoacetyl group.

Table 2: Potential Strategies for Asymmetric Synthesis of Derivatives
StrategyCatalyst/Reagent TypeTarget TransformationPotential OutcomeReference
OrganocatalysisChiral Amines (e.g., Cinchona-derived)Nucleophilic addition to the bromoacetyl carbonyl or Michael addition.Enantiomerically enriched alcohols or C4-substituted coumarins. mdpi.com
Transition Metal CatalysisChiral Ni(II) or Pd(II) complexesAsymmetric Friedel-Crafts alkylation or C-H functionalization.Synthesis of tricyclic indole (B1671886) derivatives or other fused systems with high enantioselectivity. mdpi.comrsc.org
BiocatalysisLipases or other hydrolasesKinetic resolution of racemic alcohols/esters.Separation of enantiomers of chiral derivatives.N/A

Application of Advanced Analytical and Spectroscopic Techniques for Deeper Mechanistic Elucidation

While standard spectroscopic methods (NMR, IR, MS) are routinely used for structural confirmation nih.govrsc.org, a deeper understanding of the complex reaction mechanisms involving this compound derivatives requires more sophisticated analytical tools. Future research will benefit from the application of advanced techniques to probe reaction pathways, identify transient intermediates, and understand unexpected transformations. researchgate.net

Future directions in this area include:

In-situ Spectroscopy: Techniques like ReactIR (FTIR) and in-situ NMR allow for real-time monitoring of reaction progress, providing valuable kinetic data and helping to identify short-lived intermediates that are missed by conventional offline analysis.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming molecular formulas. nih.gov Furthermore, techniques like tandem mass spectrometry (MS/MS) can be used to study fragmentation pathways, providing structural insights into complex molecules and reaction intermediates. core.ac.uk

Computational Chemistry: Density Functional Theory (DFT) calculations can model reaction pathways, predict transition state energies, and explain observed regioselectivity or stereoselectivity. nih.gov Combining experimental results with computational modeling will provide a powerful tool for a comprehensive mechanistic understanding.

Electrochemical and Electrochemiluminescence (ECL) Methods: Electrochemical techniques like cyclic voltammetry can probe the redox behavior of coumarin derivatives and their reaction intermediates. researchgate.netacs.org ECL studies can offer unique insights into electron transfer processes and reaction mechanisms, particularly for radical-based transformations. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from laboratory-scale synthesis to scalable, industrial production presents challenges related to safety, efficiency, and reproducibility. Flow chemistry offers a powerful solution to these challenges and represents a major future trajectory for the synthesis of this compound derivatives. vapourtec.comresearchgate.net

Key advantages and future research opportunities are:

Enhanced Safety and Control: Continuous flow reactors, with their small internal volumes and high surface-area-to-volume ratios, allow for superior control over reaction parameters like temperature and pressure. This enables the safe use of highly reactive intermediates and exothermic reactions that are difficult to manage in large batch reactors. mdpi.com

Scalability and Reproducibility: Scaling up production in a flow system is achieved by simply running the reactor for a longer period or by "numbering up" (running multiple reactors in parallel), which avoids the complex and often unpredictable issues associated with scaling up batch reactors. researchgate.net

A continuous flow approach for coumarin synthesis has already been demonstrated, relying on a two-step process that can be telescoped into a single, efficient operation with high conversion rates. vapourtec.comresearchgate.net Applying this paradigm to the synthesis and derivatization of the title compound is a logical and promising next step.

Exploration of Unconventional Reactivity Patterns and Rearrangements

The rich functionality of the this compound scaffold suggests that it may participate in novel and unconventional chemical transformations beyond simple nucleophilic substitutions. A key future research direction will be to explore and harness this latent reactivity to access new molecular architectures.

Areas ripe for exploration include:

Radical-Mediated Reactions: The bromoacetyl moiety can be a precursor for radical generation. Tin-hydride mediated radical cyclization has been used to create coumarin-annulated polycyclic heterocycles. mdpi.com Future work could explore photoredox catalysis or other modern methods for radical generation to initiate novel cyclization or functionalization cascades.

Rearrangement Reactions: Substituted coumarins are known to undergo various rearrangement reactions, such as the Claisen rearrangement, to form new carbocyclic or heterocyclic frameworks. mdpi.comtsijournals.com The specific substitution pattern of this compound may enable unique, undiscovered rearrangements under thermal, acidic, or basic conditions.

Ring-Opening and De-acylative Transformations: Under certain conditions, such as reaction with hydrazine (B178648) hydrate (B1144303), the coumarin lactone ring can undergo ring-opening. eurekaselect.com Investigating the reaction of this compound derivatives with a wider range of strong nucleophiles could lead to unexpected de-acylative or ring-opened products, which could themselves serve as valuable synthetic intermediates. eurekaselect.com

Q & A

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with varying substituents (e.g., chloro, fluoro) at positions 4 and 7.
  • Biological Testing : Compare IC50 values in enzyme inhibition assays to identify critical functional groups.
  • QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic parameters (Hammett σ) with activity .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar solvents?

  • Methodological Answer :
  • Solvent Screening : Test solubility in DMSO, methanol, and acetone at 25°C and 40°C.
  • Dynamic Light Scattering (DLS) : Detect aggregation at high concentrations, which may falsely suggest insolubility .

Q. Why do NMR spectra vary between synthetic batches?

  • Methodological Answer :
  • Trace Metal Contamination : Chelate residual metals (e.g., Fe³⁺) with EDTA to prevent signal broadening.
  • Deuterated Solvent Purity : Use freshly opened DMSO-d6 to avoid water absorption .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.